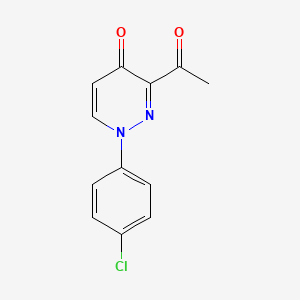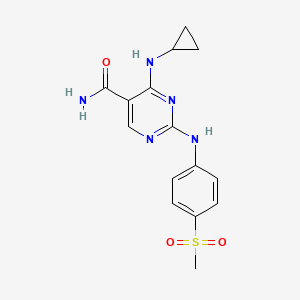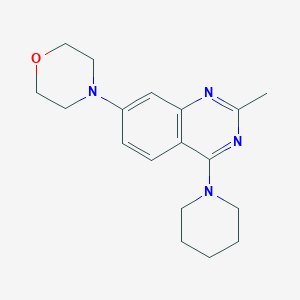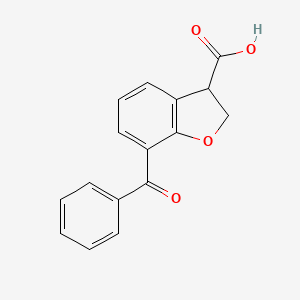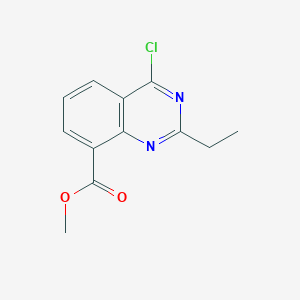
Methyl 4-chloro-2-ethylquinazoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-2-ethylquinazoline-8-carboxylate: is a quinazoline derivative with a molecular formula of C12H11ClN2O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 4-chloro-2-ethylquinazoline-8-carboxylate typically begins with the appropriate quinazoline precursor.
Reaction Steps: The process involves chlorination, ethylation, and esterification reactions.
Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, using catalysts to enhance the reaction rates.
Industrial Production Methods:
Scale-Up: Industrial production may involve batch or continuous flow processes.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 4-chloro-2-ethylquinazoline-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under reflux conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.
Biological Probes: Used in the development of probes for biological studies.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the formulation of agrochemicals.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Interaction: The compound may interact with specific enzymes, inhibiting their activity.
Signal Transduction: It may affect signal transduction pathways, altering cellular responses.
Mechanism:
Binding: The compound binds to the active site of the target enzyme or receptor.
Inhibition: This binding inhibits the normal function of the enzyme or receptor, leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
- Methyl 4-chloro-2-methylquinazoline-8-carboxylate
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate
- 4-Chloro-6-ethoxy-2-methylquinoline
Uniqueness:
- Ethyl Group: The presence of the ethyl group at the 2-position differentiates it from similar compounds.
- Biological Activity: Its unique structure may confer distinct biological activities compared to other quinazoline derivatives.
Propriétés
Formule moléculaire |
C12H11ClN2O2 |
|---|---|
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
methyl 4-chloro-2-ethylquinazoline-8-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-3-9-14-10-7(11(13)15-9)5-4-6-8(10)12(16)17-2/h4-6H,3H2,1-2H3 |
Clé InChI |
OXEDUDCQUJOADK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=CC=C2C(=O)OC)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


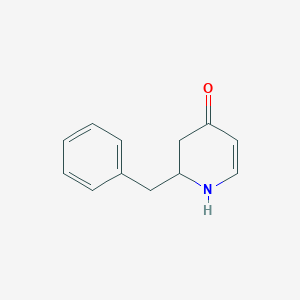

![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
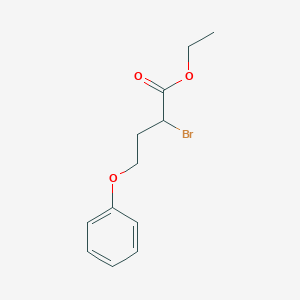
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)
